molecular formula C17H16N2O3S2 B2433125 N-(2-methyl-1,3-benzothiazol-6-yl)-2-(4-methylbenzenesulfonyl)acetamide CAS No. 895441-87-9

N-(2-methyl-1,3-benzothiazol-6-yl)-2-(4-methylbenzenesulfonyl)acetamide

Cat. No.: B2433125
CAS No.: 895441-87-9
M. Wt: 360.45
InChI Key: OUGOSODCMVFOFT-UHFFFAOYSA-N
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Description

N-(2-methyl-1,3-benzothiazol-6-yl)-2-(4-methylbenzenesulfonyl)acetamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-benzothiazol-6-yl)-2-(4-methylbenzenesulfonyl)acetamide typically involves the coupling of substituted 2-amino benzothiazoles with tosylacetamide derivatives. One common method involves dissolving 2-methylbenzo[d]thiazol-6-amine in a suitable solvent such as N,N-dimethylformamide (DMF) and adding tosyl chloride under controlled conditions. The reaction mixture is then stirred at a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1,3-benzothiazol-6-yl)-2-(4-methylbenzenesulfonyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(2-methyl-1,3-benzothiazol-6-yl)-2-(4-methylbenzenesulfonyl)acetamide involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition can lead to increased levels of these neurotransmitters in the brain, which is beneficial in the treatment of conditions like depression and Parkinson’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methyl-1,3-benzothiazol-6-yl)-2-(4-methylbenzenesulfonyl)acetamide stands out due to its specific substitution pattern on the benzothiazole ring, which can influence its biological activity and chemical reactivity. This unique structure may confer distinct pharmacological properties compared to other benzothiazole derivatives .

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-6-yl)-2-(4-methylphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-11-3-6-14(7-4-11)24(21,22)10-17(20)19-13-5-8-15-16(9-13)23-12(2)18-15/h3-9H,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGOSODCMVFOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC3=C(C=C2)N=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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